Eulan WA new

Description

Properties

IUPAC Name |

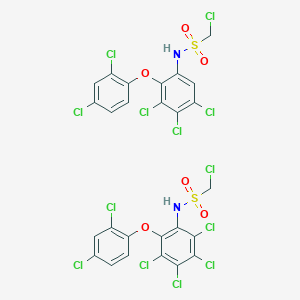

1-chloro-N-[2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl]methanesulfonamide;1-chloro-N-[3,4,5-trichloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl7NO3S.C13H7Cl6NO3S/c14-4-25(22,23)21-12-10(19)8(17)9(18)11(20)13(12)24-7-2-1-5(15)3-6(7)16;14-5-24(21,22)20-9-4-8(17)11(18)12(19)13(9)23-10-2-1-6(15)3-7(10)16/h1-3,21H,4H2;1-4,20H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKYLRJSUXQOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2NS(=O)(=O)CCl)Cl)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)NS(=O)(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H13Cl13N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035052 | |

| Record name | Eulan WA New | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

974.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55069-01-7 | |

| Record name | Eulan WA new | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055069017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eulan WA New | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Eulan WA New involves the chlorination of arylsulphonamides. The process typically includes the following steps:

Chlorination: Aryl sulphonamides are chlorinated using chlorine gas in the presence of a catalyst.

Purification: The chlorinated product is purified through recrystallization or chromatography to remove impurities.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is then formulated into a mothproofing agent suitable for application on textiles .

Chemical Reactions Analysis

Types of Reactions: Eulan WA New undergoes several types of chemical reactions, including:

Oxidation: The chlorinated arylsulphonamides can be oxidized under specific conditions to form sulfoxides or sulfones.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as hydroxide ions or amines are used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Eulan WA New has a wide range of applications in scientific research, including:

Chemistry: Used as a standard for studying the behavior of chlorinated arylsulphonamides in various chemical reactions.

Biology: Investigated for its effects on insect physiology and its potential use in pest control.

Medicine: Explored for its antimicrobial properties and potential use in developing new antimicrobial agents.

Industry: Widely used in the textile industry for mothproofing wool and other natural fibers

Mechanism of Action

The mechanism of action of Eulan WA New involves the inhibition of enzymes in the digestive system of moth larvae. The chlorinated arylsulphonamides interfere with the normal functioning of these enzymes, preventing the larvae from digesting the treated fibers. This ultimately leads to the death of the larvae and protects the fabric from damage .

Comparison with Similar Compounds

Chemical and Functional Properties

| Compound | Chemical Class | Application pH | Temperature | Persistence | Primary Use |

|---|---|---|---|---|---|

| Eulan WA New | Polychlorinated diphenylether | 4.0–7.0 | ≥40°C | High | Wool mothproofing |

| Permethrin | Synthetic pyrethroid | 5.0–8.0 | 20–30°C | Moderate | Wool, textiles, agriculture |

| Mitin FF High Conc | Sulfonamide derivative | 6.0–8.0 | 30–50°C | Low | Wool and synthetic fibers |

| Eulan U33 | Polychlorinated benzamide | 4.5–7.5 | 40–60°C | High | Wool and museum textiles |

Key Findings :

- Efficacy : this compound and Eulan U33 demonstrated superior persistence on wool compared to Mitin FF and Permethrin, with residual effectiveness lasting decades in treated fabrics .

- Environmental Impact : this compound exhibited significant bioaccumulation in aquatic ecosystems, with detectable residues (0.005 mg/kg) in fish tissue even years after application . Permethrin, while less persistent, poses acute toxicity to aquatic invertebrates but degrades faster under UV exposure .

- Permethrin’s synthetic pyrethroid structure offers targeted insect neurotoxicity with lower mammalian toxicity .

Regulatory and Industrial Shifts

- This compound : Discontinued globally by 1988 due to Stockholm Convention restrictions on persistent organic pollutants (POPs) .

- Permethrin : Adopted as a replacement post-1988, complying with modern regulations (e.g., EPA guidelines) due to its degradability and lower bioaccumulation .

Analytical Methods

- This compound : Quantified via gas-liquid chromatography (GLC) with electron-capture detection after extractive methylation, achieving a detection limit of 0.005 mg/kg in biological samples .

- Permethrin : Typically analyzed using HPLC-UV due to its aromatic structure, with detection limits ~0.01 mg/kg .

- Mitin FF : Detected via UV spectrophotometry at 280 nm, though prone to interference from wool dyes .

Biological Activity

Eulan WA New, a synthetic compound primarily used as a mothproofing agent in the textile industry, has garnered attention for its biological activity, particularly its effects on non-target organisms and its ecological implications. This article delves into the biological activity of this compound, highlighting its efficacy, toxicity, and interactions with various biological systems.

Chemical Composition and Application

This compound is characterized by the chemical formula and is known by its CAS number 55069-01-7. Its primary function is to protect wool and other natural fibers from insect damage, especially from moths. This compound has been developed to provide long-lasting protection while reducing toxicity compared to older agents like dieldrin, which have been phased out due to environmental concerns .

Efficacy Against Textile Pests

This compound has been tested for its effectiveness against various textile pests, particularly the larvae of the common clothes moth (Tineola bisselliella). Research indicates that it effectively renders wool samples resistant to damage from these pests. The active ingredient in this compound has shown a significant ability to protect textiles, making it a valuable asset in the textile industry .

Toxicity Studies

While this compound is less toxic than previous mothproofing agents, studies have raised concerns regarding its ecological impact. Notably, research has examined its toxicity to aquatic organisms, including frog tadpoles. These studies indicate that while this compound poses lower risks than older compounds, it still presents potential hazards to non-target species within aquatic ecosystems.

Case Study: Aquatic Toxicity

A study assessing the effects of this compound on frog tadpoles found that exposure resulted in observable toxic effects, although these were significantly lower than those associated with traditional insecticides. The potential for bioaccumulation in fish tissues has also been investigated, highlighting the need for further research into its long-term ecological effects.

Interaction with Biological Systems

Research has explored how this compound interacts with various biological systems. For instance, optimal application conditions include maintaining a neutral to slightly acidic pH in treatment baths to maximize efficacy. Additionally, studies have shown that this compound exhibits different affinities for wool versus synthetic fibers like nylon. The partition coefficients (k) for these formulations indicate a higher affinity for nylon than wool, which can affect its insectproofing effectiveness when applied to blends of these materials .

Comparative Analysis with Other Compounds

This compound can be compared with other insecticides and mothproofing agents to highlight its unique features:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Dieldrin | Insecticide | Highly toxic; banned in many countries | |

| Permethrin | Insect repellent | Synthetic pyrethroid; less persistent | |

| Chlorpyrifos | Insecticide | Organophosphate; neurotoxic effects | |

| Cypermethrin | Insecticide | Broad-spectrum; used in agriculture | |

| This compound | Mothproofing agent | Lower toxicity; specific application for textiles |

This table illustrates that this compound is distinct due to its specific application as a mothproofing agent rather than as a general insecticide or pesticide. Its development aimed at reducing toxicity while maintaining effectiveness against fabric-damaging pests .

Q & A

Q. How should researchers design experiments to investigate the stability of Eulan WA new under varying environmental conditions?

Methodological Answer: Experimental design should include controlled variables (e.g., temperature, pH, UV exposure) and replicate trials to ensure statistical validity. Use factorial designs to isolate interaction effects between environmental factors. For reproducibility, document protocols rigorously, including calibration methods for instruments and standardization of solvent purity . Employ time-series analyses to track degradation kinetics, with data validation through peer review of raw datasets .

(Advanced)

Q. What analytical methodologies are most effective in resolving contradictory data regarding the degradation pathways of this compound in aqueous versus non-aqueous solvents?

Methodological Answer: Comparative analysis using LC-MS (liquid chromatography-mass spectrometry) and NMR (nuclear magnetic resonance) can identify solvent-specific intermediate products. Pair these with computational simulations (e.g., DFT for reaction energetics) to validate proposed pathways. Address contradictions by re-evaluating experimental conditions (e.g., oxygen presence, solvent polarity) and applying error-propagation models to quantify uncertainty in kinetic measurements .

(Basic)

Q. What are the critical parameters to monitor when assessing the reactivity of this compound in catalytic applications?

Methodological Answer: Key parameters include reaction temperature, substrate-to-catalyst ratio, and solvent dielectric constant. Use in-situ FTIR (Fourier-transform infrared spectroscopy) to monitor real-time bond formation/cleavage. Establish baseline reactivity using control experiments with inert analogs. Report deviations in catalytic efficiency with error bars derived from triplicate trials .

(Advanced)

Q. How can researchers systematically address discrepancies between computational models and empirical data in predicting the thermodynamic properties of this compound?

Methodological Answer: Implement sensitivity analysis to identify model parameters (e.g., enthalpy, entropy approximations) most prone to error. Validate models using high-precision calorimetry and gas-phase spectroscopy. Use Bayesian inference to update computational priors with empirical data, ensuring iterative refinement of thermodynamic predictions .

(Basic)

Q. Which spectroscopic techniques are recommended for characterizing the structural integrity of this compound post-synthesis?

Methodological Answer: Combine FTIR for functional group identification, XRD (X-ray diffraction) for crystallinity assessment, and GC-MS (gas chromatography-mass spectrometry) for purity analysis. Cross-validate results with elemental analysis (CHNS/O) to confirm stoichiometric consistency. Document spectral baselines and signal-to-noise ratios to enhance reproducibility .

(Advanced)

Q. What strategies should be employed to validate the reproducibility of kinetic studies involving this compound across independent research groups?

Methodological Answer: Adopt inter-laboratory validation protocols with shared reference materials and standardized reaction conditions. Use blind testing for data collection and analysis. Apply meta-analysis frameworks to quantify between-study variability and identify systematic biases (e.g., instrument calibration drift). Publish raw datasets and analysis code in open repositories .

(Basic)

Q. How should researchers document and report unexpected byproducts formed during the synthesis of this compound to ensure methodological transparency?

Methodological Answer: Include detailed chromatographic profiles (HPLC/GC) in supplementary materials, annotated with retention times and mass spectra. Use mechanistic elucidation (e.g., isotopic labeling) to trace byproduct origins. Disclose all synthetic attempts, including failed routes, in lab notebooks with timestamps and reagent lot numbers .

(Advanced)

Q. What framework can be applied to reconcile conflicting hypotheses about the mechanism of action of this compound in polymer stabilization?

Methodological Answer: Design a hypothesis-testing matrix combining kinetic isotope effects (KIEs), stereochemical probes, and in-situ TEM (transmission electron microscopy) to observe polymer-catalyst interactions. Use AIC (Akaike information criterion) to statistically compare competing mechanistic models. Iteratively refine hypotheses through adversarial collaboration between research groups .

(Basic)

Q. What ethical guidelines govern the use of animal models in toxicity studies for this compound?

Methodological Answer: Follow the 3Rs principle (Replacement, Reduction, Refinement) and obtain approval from institutional animal ethics committees. Use OECD test guidelines (e.g., Acute Oral Toxicity 423) with dose-ranging studies to minimize animal use. Report mortality rates, histopathology, and statistical power calculations in compliance with ARRIVE guidelines .

(Advanced)

Q. How can multivariate analysis be optimized to isolate the environmental impact variables most strongly correlated with the persistence of this compound in ecosystems?

Methodological Answer: Apply PLS (partial least squares) regression to high-dimensional datasets (e.g., soil pH, microbial diversity, rainfall patterns). Use GIS (geographic information systems) to spatially map contamination hotspots. Validate models with cross-sectional field sampling and controlled mesocosm experiments. Address collinearity via variance inflation factor (VIF) analysis .

Notes

- Basic questions focus on foundational experimental design and standard analytical techniques.

- Advanced questions address complex data reconciliation, interdisciplinary validation, and computational-empirical integration.

- All answers emphasize methodological rigor, reproducibility, and adherence to research integrity standards .

- Contradictions are resolved through iterative testing, transparency in reporting, and collaborative validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.